molecular formula C9H7N3O3 B1417829 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1282105-06-9

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Número de catálogo: B1417829
Número CAS: 1282105-06-9
Peso molecular: 205.17 g/mol
Clave InChI: STVSMYULOWEOPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS# 1282105-06-9) is a high-purity chemical compound intended for research use only. This molecule features the pyrido[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its strong potential for protein kinase inhibition . Researchers are particularly interested in this scaffold because of its structural resemblance to natural purine bases found in DNA and RNA, which allows it to effectively interact with enzyme active sites . A key area of application for this compound class is in the development of targeted anti-cancer therapies, especially as inhibitors of cyclin-dependent kinases (CDKs) like CDK4/6 . The inhibition of these kinases can arrest the cell cycle in the G1 phase, providing a potential therapeutic strategy for various cancers . The specific substitution pattern on this core structure, including the 7-methyl group and the 6-carboxylic acid functionality, allows researchers to explore structure-activity relationships (SAR) and optimize properties such as potency and selectivity . This compound is offered for laboratory research purposes and is strictly not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

7-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVSMYULOWEOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Knoevenagel Condensation and Oxidation

This method involves constructing the pyrido[2,3-d]pyrimidine core through sequential condensation and oxidation steps:

  • Step 1 : Aldehyde intermediates (4a–4j ) undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid or nitro-acetic acid ethyl ester) in the presence of benzylamine. This forms intermediates 5a–5s , introducing cyano, nitro, or carboxamide groups at the C-6 position.
  • Step 2 : Methyl sulfide groups at C-2 are oxidized to sulfoxides (6a–6s ) using m-chloroperbenzoic acid (m-CPBA), enabling subsequent substitution with aryl/heteroaryl amines.

Key Reaction Table

Step Reagents/Conditions Purpose Yield Range
1 Benzylamine, RT, 12h Core formation 65–85%
2 m-CPBA, DCM, 0°C → RT Oxidation 70–90%

Microwave-Assisted Cyclization

A microwave-enhanced approach optimizes reaction efficiency for related pyrido-pyrimidine derivatives:

  • Procedure : Diethyl 2-(ethoxymethylene)malonate reacts with 5-methylpyridin-2-amine in acetonitrile using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Microwave irradiation (150°C, 20 minutes) accelerates cyclization.
  • Post-Reaction : The ethyl ester product is hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative.

Optimized Conditions

  • Temperature: 150°C (microwave)
  • Catalyst: DBU (10 mol%)
  • Solvent: Acetonitrile
  • Yield: 58% (ester intermediate)

Industrial-Scale Synthesis

For bulk production, continuous flow systems and high-throughput purification are prioritized:

  • Cyclization : Automated reactors maintain precise temperature control during ring closure.
  • Purification : Recrystallization (dichloromethane/diethyl ether) or chromatography ensures >95% purity.
  • Hydrolysis : Ethyl ester intermediates are treated with NaOH/H₂O or HCl/EtOH to generate the carboxylic acid.

Comparative Analysis of Methods

Method Advantages Limitations
Knoevenagel Condensation High functional group versatility Multi-step, moderate yields
Microwave Cyclization Rapid reaction time, energy-efficient Requires specialized equipment
Industrial Production Scalable, high purity Capital-intensive infrastructure

Critical Reaction Parameters

  • Solvent Choice : Acetonitrile and dichloromethane are preferred for solubility and low reactivity.
  • Catalysts : DBU enhances cyclization kinetics, while benzylamine aids in Knoevenagel condensation.
  • Temperature : Microwave methods reduce reaction times from hours to minutes.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that modifications to the structure of 7-methyl-4-oxo-pyrido[2,3-d]pyrimidines can enhance their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. It has been found to inhibit the proliferation of cancer cells in vitro, particularly in leukemia and breast cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This inhibition can be leveraged for developing antitumor and antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to be linked to antioxidant activity and the modulation of neuroinflammatory pathways .

Case Studies

StudyFindingsImplications
Antimicrobial Activity Study Demonstrated significant inhibition of E. coli and S. aureus growth with modified derivativesPotential for new antibiotic formulations
Cancer Cell Proliferation Inhibition Induced apoptosis in MCF-7 breast cancer cellsDevelopment of targeted cancer therapies
Enzyme Inhibition Assay Inhibited DHFR activity with IC50 values comparable to established inhibitorsNew avenues for drug design in oncology and infectious diseases
Neuroprotection Research Showed reduced oxidative stress markers in neuronal cell culturesPossible therapeutic strategies for neurodegenerative conditions

Mecanismo De Acción

The mechanism of action of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparación Con Compuestos Similares

Key Observations :

  • The target compound’s carboxylic acid group distinguishes it from ester or amide derivatives (e.g., dimethylamide variants in ), impacting polarity and bioavailability .
  • Ring fusion (e.g., thieno vs. pyrido) alters electronic properties and steric hindrance, affecting target binding .
  • Substituents like chloro or phenylsulfonyl () increase molecular weight and modulate reactivity .

Actividad Biológica

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrido[2,3-d]pyrimidine structure, which contributes to its biological activity. The molecular formula is C9H7N3O3SC_9H_7N_3O_3S with a molecular weight of 237.23 g/mol. Its structural features include:

  • Pyridine ring : Contributes to receptor binding.
  • Carboxylic acid group : Impacts solubility and biological interactions.
  • Methyl and oxo groups : Influence pharmacological properties.

Antitumor Activity

Compounds within the pyrido[2,3-d]pyrimidine class have been investigated for their antitumor properties. They have been reported to act as tyrosine kinase inhibitors, targeting pathways involved in cancer cell proliferation and survival. The substitution patterns at the C5 and C6 positions of the pyrido-pyrimidine scaffold are critical for determining selectivity and potency against various cancer types .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on pancreatic cancer cell lines (BxPC-3 and PANC-1). The MTT assay demonstrated significant reductions in cell viability after treatment with these compounds. The results suggested that modifications in the structure could enhance efficacy against cancer cells while minimizing toxicity to normal cells .

Study 2: Pharmacological Profiling

Pharmacological profiling of related compounds indicated that those with specific substitutions at positions 5 and 6 exhibited enhanced binding affinity to target receptors involved in allergic responses and cancer progression. This highlights the importance of structural optimization in developing effective therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound1282105-06-9Potential antiallergenic
Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylateN/AAntiallergenic activity
3,4-Dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidineN/AAntitumor activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with intermediates such as substituted pyridopyrimidine aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) and react with ethyl N-alkylglycinate in methanol using triethylamine as a base at room temperature to form intermediates .
  • Step 2 : Treat intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product .
  • Optimization : Adjust solvent polarity (e.g., methanol vs. ethanol), reaction temperature (50–60°C for cyclization), and stoichiometric ratios of reagents to improve yields .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • 1H-NMR : Analyze characteristic peaks for the pyridopyrimidine core (e.g., δ 8.69 ppm for aromatic protons) and methyl groups (δ 2.56 ppm) .
  • LCMS/HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., m/z 311.1 for related analogs) .
  • Elemental Analysis : Validate molecular formula (C8H6N4O2 for analogs) to confirm synthesis success .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to enhance dissolution .
  • Stability : Monitor degradation under UV light and varying pH (1–10) using HPLC to establish optimal storage conditions (e.g., -20°C in dark, anhydrous environments) .

Advanced Research Questions

Q. How can contradictions in reaction yields or byproduct formation during synthesis be systematically addressed?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidation byproducts) and adjust reaction time/temperature .
  • Kinetic Studies : Perform in-situ FTIR to monitor carbonyl group reactivity during cyclization and optimize reaction quenching (e.g., rapid acidification) .
  • Catalyst Screening : Compare bases (triethylamine vs. DBU) or solvents (methanol vs. DMF) to suppress side reactions .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 3-methyl or 6-carboxylic acid positions via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Bioisosteric Replacement : Replace the pyridopyrimidine core with thieno[2,3-d]pyrimidine analogs to evaluate impact on target binding .
  • Example : Synthesize 3-amino-5-methyl-4-oxo-N-aryl derivatives and test antimicrobial activity .

Q. What mechanistic insights explain the cyclization step in the synthesis of this compound?

  • Methodological Answer :

  • Proposed Mechanism : Base-mediated deprotonation of the aldehyde intermediate (2a-e) triggers intramolecular nucleophilic attack, forming the pyridopyrimidine ring. Acidification stabilizes the tautomeric 3,4-dihydro form .
  • Computational Validation : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., solvent-assisted proton transfer) .

Q. How can impurities be quantified and controlled to meet pharmacopeial standards for preclinical studies?

  • Methodological Answer :

  • Impurity Profiling : Use reference standards (e.g., ofloxacin N-oxide hydrochloride) with HPLC-UV to detect degradation products .
  • Forced Degradation : Expose the compound to heat (40°C), light, and oxidative conditions (H2O2) to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.